
(2S,3R,4S)-1-benzyl-2-ethenyl-4-octylpyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4S)-1-benzyl-2-ethenyl-4-octylpyrrolidin-3-ol is a chiral compound with a complex structure that includes a benzyl group, an ethenyl group, and an octyl chain attached to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S)-1-benzyl-2-ethenyl-4-octylpyrrolidin-3-ol can be achieved through several synthetic routes One common method involves the asymmetric synthesis using chiral catalysts to ensure the correct stereochemistry
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R,4S)-1-benzyl-2-ethenyl-4-octylpyrrolidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert double bonds to single bonds or to reduce other functional groups.
Substitution: Various substitution reactions can be performed to replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated analogs.
Aplicaciones Científicas De Investigación
(2S,3R,4S)-1-benzyl-2-ethenyl-4-octylpyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2S,3R,4S)-1-benzyl-2-ethenyl-4-octylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites, where it can either inhibit or activate the target, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R,4S)-1-benzyl-2-ethenyl-4-octylpyrrolidin-3-ol: can be compared with other pyrrolidine derivatives that have similar structural features but different functional groups.
Quercetin 3-D-galactoside: Another compound with a complex structure and multiple hydroxyl groups, used in antioxidant research.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and application development.
Propiedades
Número CAS |
921202-50-8 |
|---|---|
Fórmula molecular |
C21H33NO |
Peso molecular |
315.5 g/mol |
Nombre IUPAC |
(2S,3R,4S)-1-benzyl-2-ethenyl-4-octylpyrrolidin-3-ol |
InChI |
InChI=1S/C21H33NO/c1-3-5-6-7-8-12-15-19-17-22(20(4-2)21(19)23)16-18-13-10-9-11-14-18/h4,9-11,13-14,19-21,23H,2-3,5-8,12,15-17H2,1H3/t19-,20-,21+/m0/s1 |
Clave InChI |
UCKBKFVHCGALAU-PCCBWWKXSA-N |
SMILES isomérico |
CCCCCCCC[C@H]1CN([C@H]([C@@H]1O)C=C)CC2=CC=CC=C2 |
SMILES canónico |
CCCCCCCCC1CN(C(C1O)C=C)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


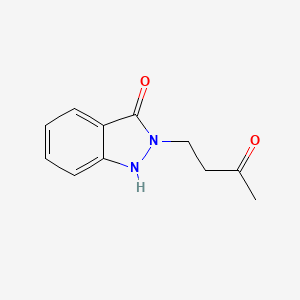
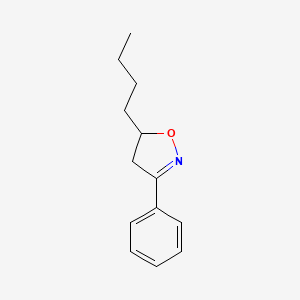
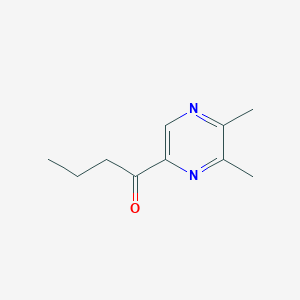

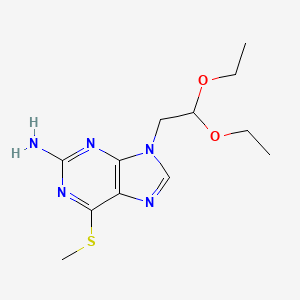

![Cyclohepta[b]pyrrol-2(1H)-one, 1,3,6-trimethyl-](/img/structure/B12917669.png)

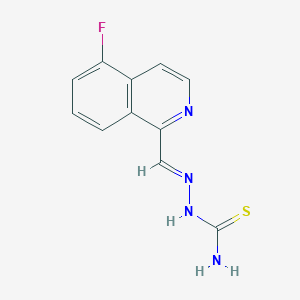


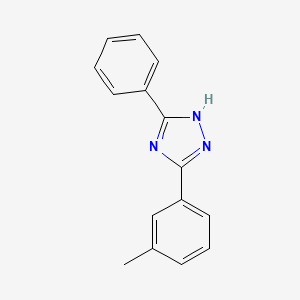
![3-methoxymethyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B12917701.png)
![3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12917715.png)
